5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one
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Overview
Description
5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one is a synthetic organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring substituted with a methoxyphenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one typically involves the condensation of 4-methoxybenzaldehyde with 3-phenylfuran-2(5H)-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two aromatic rings .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methylene bridge into a methylene group, altering the compound’s electronic properties.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Methylene derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation. It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methylphenyl)methylidene]-3-phenylfuran-2(5H)-one
- 5-[(4-Hydroxyphenyl)methylidene]-3-phenylfuran-2(5H)-one
- 5-[(4-Chlorophenyl)methylidene]-3-phenylfuran-2(5H)-one
Uniqueness
5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its potential biological activity and make it a valuable compound for further research and development .
Properties
CAS No. |
62427-18-3 |
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Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methylidene]-3-phenylfuran-2-one |
InChI |
InChI=1S/C18H14O3/c1-20-15-9-7-13(8-10-15)11-16-12-17(18(19)21-16)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
WURGXLSVFMGITC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C=C(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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